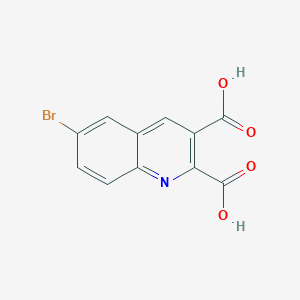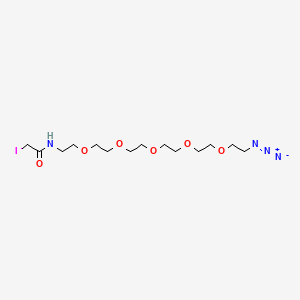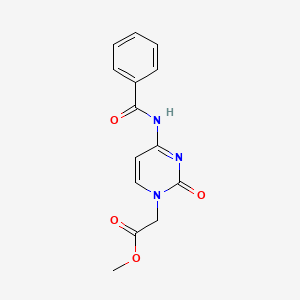
4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles It is characterized by the presence of two 4-fluorophenyl groups attached to the 4 and 7 positions of the benzothiadiazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluoroaniline and 2,1,3-benzothiadiazole.
Coupling Reaction: The 4-fluoroaniline is subjected to a coupling reaction with 2,1,3-benzothiadiazole in the presence of a suitable catalyst, such as palladium, under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale coupling reactions using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its electronic properties and make it suitable for different applications.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems, enhancing its optoelectronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole has a wide range of applications in scientific research, including:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to its excellent charge transport properties.
Materials Science: The compound is studied for its potential use in the fabrication of advanced materials with unique electronic and optical properties.
Biological Applications: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and sensing applications.
Medicinal Chemistry: Its derivatives are being investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism by which 4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole exerts its effects is primarily related to its electronic structure. The presence of the benzothiadiazole core and the fluorophenyl groups allows for efficient charge transfer and delocalization, making it an excellent candidate for optoelectronic applications. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding, influencing various pathways involved in electronic and optical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Bis(4-chlorophenyl)-2,1,3-benzothiadiazole: Similar structure but with chlorine atoms instead of fluorine, leading to different electronic properties.
4,7-Bis(4-bromophenyl)-2,1,3-benzothiadiazole:
4,7-Bis(4-methylphenyl)-2,1,3-benzothiadiazole: The presence of methyl groups affects the compound’s solubility and electronic characteristics.
Uniqueness
4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole is unique due to the presence of fluorine atoms, which enhance its electron-withdrawing properties and improve its stability and performance in optoelectronic devices. The fluorine atoms also contribute to the compound’s ability to form strong hydrogen bonds and π-π interactions, making it a valuable material for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
919282-38-5 |
|---|---|
Molekularformel |
C18H10F2N2S |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
4,7-bis(4-fluorophenyl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C18H10F2N2S/c19-13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-23-22-18)12-3-7-14(20)8-4-12/h1-10H |
InChI-Schlüssel |
OFAFRHYSUZTOHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid](/img/structure/B11928514.png)
![5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928518.png)

![hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B11928528.png)

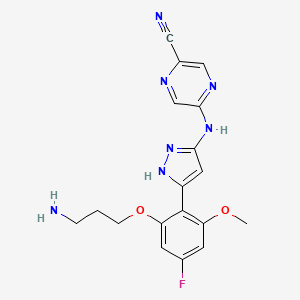
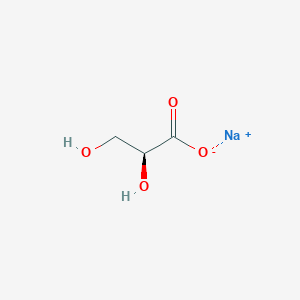
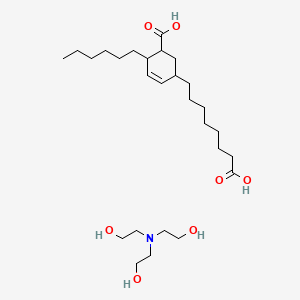

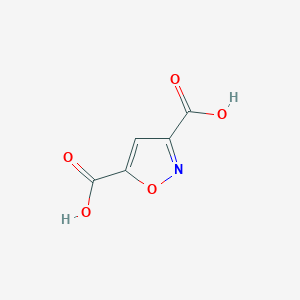
![[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate](/img/structure/B11928570.png)
